Ledipasvir acetone
Description
Significance in Direct-Acting Antiviral Therapy (DAAs)
The advent of DAAs represents a paradigm shift in the management of hepatitis C, moving away from traditional interferon-based therapies to more effective and better-tolerated all-oral regimens. wikipedia.orgnih.gov Ledipasvir (B612246), primarily in a fixed-dose combination with sofosbuvir (B1194449), has been instrumental in this transition. wikipedia.orgwikipedia.org This combination therapy targets two different steps in the HCV replication process, leading to high cure rates, often exceeding 95%. nih.govwikipedia.org The efficacy of ledipasvir-containing regimens has been demonstrated across various HCV genotypes, particularly genotype 1, and in diverse patient populations, including those who were previously difficult to treat. wikipedia.orgcenterwatch.com
The significance of ledipasvir in DAA therapy is underscored by its ability to be used in interferon-free and ribavirin-free regimens. wikipedia.org This has greatly improved the treatment experience for patients by avoiding the debilitating side effects associated with older therapies.
Role of Ledipasvir Acetone (B3395972) as a Hepatitis C Virus (HCV) NS5A Inhibitor
Ledipasvir exerts its antiviral effect by targeting and inhibiting the HCV NS5A protein. wikipedia.orgnih.govdrugbank.com NS5A is a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles (virions). wikipedia.orgpatsnap.comdrugbank.com While the precise mechanism is not fully elucidated, it is believed that ledipasvir prevents the hyperphosphorylation of NS5A, a step that is crucial for its function. nih.govdrugbank.com By inhibiting NS5A, ledipasvir effectively disrupts the viral replication complex and prevents the formation of new, infectious HCV particles. patsnap.com
Ledipasvir has shown potent in vitro activity against various HCV genotypes. drugbank.comcaymanchem.com Its ability to act synergistically with other DAAs, such as the NS5B polymerase inhibitor sofosbuvir, enhances its antiviral efficacy and presents a high barrier to the development of drug resistance. patsnap.comwikipedia.org
Historical Development and Research Trajectory of Ledipasvir
Ledipasvir, also known as GS-5885, was developed by Gilead Sciences. wikipedia.org The discovery process involved the identification of a new class of potent NS5A inhibitors characterized by an unsymmetric benzimidazole-difluorofluorene-imidazole core. acs.org Extensive research and optimization of this chemical scaffold for antiviral potency and pharmacokinetic properties led to the selection of ledipasvir. acs.org
Clinical development of ledipasvir focused on its use in combination with sofosbuvir. Phase III clinical trials demonstrated high rates of sustained virologic response (SVR), which is considered a cure for HCV. wikipedia.org Data presented at major scientific conferences in 2013 showed that a triple regimen including ledipasvir, sofosbuvir, and ribavirin (B1680618) achieved a 100% SVR12 (SVR at 12 weeks post-treatment) rate in both treatment-naive and previously treated patients with genotype 1 HCV. wikipedia.org
Following the successful clinical trials, Gilead filed for U.S. Food and Drug Administration (FDA) approval of the fixed-dose combination of ledipasvir and sofosbuvir in February 2014. wikipedia.org The combination, under the trade name Harvoni, was approved by the FDA in October 2014. wikipedia.org The research trajectory of ledipasvir has expanded to include its evaluation in other patient populations and HCV genotypes. centerwatch.comnih.govnatap.org
Interactive Data Tables
Table 1: Chemical and Physical Properties of Ledipasvir Acetone
| Property | Value | Source |
| CAS Number | 1441674-54-9 | pharmaffiliates.combiorbyt.commedkoo.comsimsonpharma.com |
| Molecular Formula | C52H60F2N8O7 | |
| Molecular Weight | 947.08 g/mol | |
| IUPAC Name | methyl ((S)-1-((S)-6-(5-(9,9-difluoro-7-(2-((1R,3S,4S)-2-((methoxycarbonyl)-L-valyl)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]imidazol-6-yl)-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-methyl-1-oxobutan-2-yl)carbamate compound with propan-2-one (1:1) | medkoo.com |
Table 2: In Vitro Efficacy of Ledipasvir Against HCV Genotypes
| HCV Genotype Replicon | EC50 (nM) | Source |
| 1a | 0.031 | caymanchem.com |
| 1b | 0.004 | caymanchem.com |
| 2a | 0.11 - 530 | caymanchem.com |
| 2b | 0.11 - 530 | caymanchem.com |
| 3a | 0.11 - 530 | caymanchem.com |
| 4a | 0.11 - 530 | caymanchem.com |
| 4d | 0.11 - 530 | caymanchem.com |
| 5a | 0.11 - 530 | caymanchem.com |
| 6a | 0.11 - 530 | caymanchem.com |
| 6e | 0.11 - 530 | caymanchem.com |
Table 3: Clinical Trial Efficacy of Ledipasvir-Containing Regimens
| Study Population | Regimen | SVR12 Rate | Source |
| Genotype 1, Treatment-Naïve & Experienced (ION-3) | Ledipasvir/Sofosbuvir for 8 weeks | 96% | nih.gov |
| Genotype 1, Treatment-Naïve & Experienced (ION-3) | Ledipasvir/Sofosbuvir for 12 weeks | 97% | nih.gov |
| Genotype 2, Treatment-Naïve & Experienced | Ledipasvir/Sofosbuvir for 12 weeks | 96% | nih.gov |
| Genotype 3, Treatment-Naïve | Ledipasvir/Sofosbuvir + Ribavirin for 12 weeks | 100% | natap.org |
| Genotype 6, Treatment-Naïve & Experienced | Ledipasvir/Sofosbuvir for 12 weeks | 96% | natap.org |
| Genotype 1 or 4 with HIV Co-infection | Ledipasvir/Sofosbuvir for 12 weeks | Study ongoing | centerwatch.com |
Structure
2D Structure
Properties
IUPAC Name |
methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3/t29-,30+,38-,39-,40-,41-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPWYOHJVGOKNZ-NDANSHMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60F2N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1441674-54-9 | |
| Record name | Ledipasvir acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441674549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEDIPASVIR ACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78ET35HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Molecular and Biochemical Research
Mechanism of Action of Ledipasvir (B612246)
Ledipasvir acetone (B3395972) is the active component of Ledipasvir, a potent antiviral agent targeting the hepatitis C virus (HCV). medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comselleckchem.commedchemexpress.comtsinghua.edu.cn Its mechanism of action is centered on the inhibition of the HCV non-structural protein 5A (NS5A). medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comselleckchem.commedchemexpress.comtsinghua.edu.cnontosight.aincats.iomedchemexpress.comnewdrugapprovals.orgtargetmol.comncats.ioinvivochem.cntargetmol.compmda.go.jp While NS5A has no enzymatic function, it is a crucial multifunctional protein essential for the viral life cycle. pmda.go.jp
Inhibition of Viral RNA Replication
A primary function of the NS5A protein is its involvement in the formation of the membranous web, the site of HCV RNA replication. Ledipasvir's interaction with NS5A disrupts this process, leading to a significant reduction in viral RNA synthesis. medchemexpress.comncats.ioncats.ioncats.io This inhibition of replication is a key component of ledipasvir's antiviral effect.
Impact on HCV Virion Assembly
Beyond its role in replication, NS5A is also integral to the assembly of new virus particles. Ledipasvir's binding to NS5A interferes with this assembly process, preventing the formation of mature, infectious virions. ncats.ioncats.ioncats.ioselleckchem.com This dual action of inhibiting both replication and assembly contributes to the potent antiviral activity of ledipasvir.
Postulated Prevention of NS5A Hyperphosphorylation
The functional state of NS5A is regulated by its phosphorylation status. It exists in two forms: a basal phosphorylated state and a hyperphosphorylated state. The transition between these states is critical for the different functions of NS5A in the viral life cycle. It is postulated that ledipasvir may prevent the hyperphosphorylation of NS5A, locking it in a state that is non-permissive for viral replication and assembly.
Direct Binding Studies and Affinity (e.g., dissociation constant)
Direct binding studies have confirmed the high affinity of ledipasvir for the NS5A protein. selleckchem.com The potency of this interaction is reflected in its low picomolar to nanomolar effective concentrations (EC50) against various HCV genotypes. medchemexpress.commedchemexpress.comnewdrugapprovals.orgtargetmol.com
Antiviral Activity Profile
Ledipasvir demonstrates potent antiviral activity against a range of HCV genotypes. Its efficacy varies depending on the specific genotype and the presence of resistance-associated substitutions.
The in vitro antiviral activity of ledipasvir has been characterized by its 50% effective concentration (EC50) against different HCV replicons.
| HCV Genotype | EC50 (pM) |
| Genotype 1a | 31 - 34 |
| Genotype 1b | 4 |
| Genotype 2a | 10,800 |
| Genotype 3a | 10,100 - 141,000 |
| Genotype 4a | 45 |
| This table is interactive. Users can sort and filter the data. | |
| Data sourced from multiple studies. medchemexpress.commedchemexpress.comnewdrugapprovals.orgtargetmol.comncats.io |
It is important to note that ledipasvir is highly bound to proteins in both human serum and the cell-culture medium used in replicon assays. medchemexpress.comtargetmol.com When adjusted for protein binding, the EC50 values are higher, with protein-adjusted EC50 values of 210 pM for genotype 1a and 27 pM for genotype 1b. medchemexpress.comtargetmol.com The intrinsic EC50, which represents the concentration required to inhibit 50% of the target in the absence of protein binding, is even lower at 310 fM for genotype 1a and 40 fM for genotype 1b. medchemexpress.comtargetmol.com
The antiviral activity of ledipasvir can be reduced by the presence of certain amino acid mutations in the NS5A protein. googleapis.com These resistance-associated substitutions can decrease the binding affinity of ledipasvir to its target, thereby diminishing its inhibitory effect.
In Vitro Efficacy Assessments (EC50 values, replicon systems)
Ledipasvir demonstrates potent antiviral activity against Hepatitis C Virus (HCV) replicons in vitro, with its efficacy varying across different genotypes. In cell-based replicon assays, Ledipasvir exhibits picomolar to nanomolar 50% effective concentration (EC50) values. For genotype 1a (GT1a) and genotype 1b (GT1b) replicons, the EC50 values are notably low, recorded at 0.031 nM and 0.004 nM, respectively. nih.govselleckchem.com This indicates a high potency against these common HCV subtypes. The antiviral activity of Ledipasvir was also evaluated against chimeric replicons containing NS5A sequences from clinical isolates, yielding EC50 values of 0.022 nmol/L for genotype 1a and 0.006 nmol/L for genotype 1b. pmda.go.jp
The efficacy of Ledipasvir is assessed using replicon systems, which are cell lines containing autonomously replicating HCV RNA. nih.govpmda.go.jp These systems, often derived from the Huh-7 human hepatoma cell line, allow for the quantification of viral replication and the determination of a drug's inhibitory concentration. selleckchem.compmda.go.jp The presence of 40% human serum has been shown to reduce the in vitro activity of Ledipasvir, increasing the EC50 value against a GT1a replicon by 11.6 to 13.3-fold. pmda.go.jpfda.gov
Table 1: In Vitro Efficacy of Ledipasvir (EC50 values)
| HCV Genotype/Subtype | Replicon System | EC50 Value |
|---|---|---|
| Genotype 1a | Not Specified | 0.031 nM nih.govselleckchem.com |
| Genotype 1b | Not Specified | 0.004 nM nih.govselleckchem.com |
| Genotype 1a | Chimeric Replicon | 0.022 nmol/L pmda.go.jp |
| Genotype 1b | Chimeric Replicon | 0.006 nmol/L pmda.go.jp |
| Genotype 2a (J6/JFH-1) | Lunet-CD81 cells | 3.2 nmol/L tga.gov.au |
Activity Against Specific HCV Genotypes and Subtypes (e.g., GT1a, GT1b, GT2a, GT3a, GT4, GT5, GT6)
Ledipasvir exhibits a variable spectrum of activity across different HCV genotypes. It is highly potent against genotypes 1a and 1b. nih.govselleckchem.com Its efficacy extends to other genotypes, including 4a, 4d, 5a, and 6a, with EC50 values ranging from 0.11 to 1.1 nM. nih.gov However, Ledipasvir demonstrates comparatively lower in vitro antiviral activity against genotypes 2a, 2b, 3a, and 6e, with EC50 values in the range of 16 to 530 nM. nih.gov For instance, the EC50 for an infectious HCV genotype 2a (J6/JFH-1) in Lunet-CD81 cells was 3.2 nmol/L. tga.gov.au Concerns have been raised about the in vitro efficacy of ledipasvir against genotype 3. mjima.org
Table 2: Ledipasvir Activity Against Various HCV Genotypes
| Genotype/Subtype | EC50 Range (nM) | Potency Level |
|---|---|---|
| 1a | 0.031 nih.govselleckchem.com | High |
| 1b | 0.004 nih.govselleckchem.com | High |
| 2a | 16 - 530 nih.gov | Lower |
| 2b | 16 - 530 nih.gov | Lower |
| 3a | 16 - 530 nih.gov | Lower |
| 4a | 0.11 - 1.1 nih.gov | High |
| 4d | 0.11 - 1.1 nih.gov | High |
| 5a | 0.11 - 1.1 nih.gov | High |
| 6a | 0.11 - 1.1 nih.gov | High |
| 6e | 16 - 530 nih.gov | Lower |
Combinatorial Antiviral Activity (e.g., with Sofosbuvir (B1194449), Ribavirin (B1680618), other DAAs)
In vitro studies have demonstrated that Ledipasvir has an additive to moderately synergistic antiviral effect when combined with other classes of direct-acting antiviral agents (DAAs). nih.gov This includes combinations with NS3/4A protease inhibitors and the nucleotide NS5B polymerase inhibitor, Sofosbuvir. nih.gov The combination of Ledipasvir with Sofosbuvir is particularly notable, as these two drugs target different viral proteins (NS5A and NS5B, respectively), leading to a high barrier to resistance. tga.gov.aunih.gov
Ledipasvir has also shown synergistic interactions when combined with interferon-α and ribavirin against genotype 1b. tga.gov.au Furthermore, its antiviral activity is not antagonized when used in combination with other anti-HCV agents like other NS5A inhibitors, NS3/4A protease inhibitors, or NS5B non-nucleoside inhibitors. fda.gov Ledipasvir was fully active against the sofosbuvir-associated resistance substitution S282T in NS5B, and conversely, all ledipasvir resistance-associated substitutions in NS5A were fully susceptible to sofosbuvir. tga.gov.au
Resistance Mechanisms and Associated Substitutions
Identification of Resistance-Associated Variants (RAVs) in NS5A (e.g., Y93H, Q30E, M28T, L31M)
Resistance to Ledipasvir is primarily associated with specific amino acid substitutions in the HCV NS5A protein. nih.govtga.gov.au In vitro resistance selection studies have identified Y93H as a primary resistance-associated variant (RAV) in both genotype 1a and 1b replicons. nih.govtga.gov.au The Q30E substitution has also been observed in genotype 1a replicons. nih.govtga.gov.au Other notable RAVs that can confer resistance to Ledipasvir include M28T and L31M. nih.govelsevier.es The Y93H mutation, in particular, confers a high level of resistance to Ledipasvir. tga.gov.aunatap.org The prevalence of naturally occurring RAVs can vary; for instance, L31M has been observed in 2.1-6.3% of patients with genotype 1b, while Y93H has a prevalence of 3.8-14.1% in the same population. natap.org
Table 3: Key Resistance-Associated Variants for Ledipasvir
| Variant | HCV Genotype(s) | Level of Resistance |
|---|---|---|
| Y93H | 1a, 1b nih.govtga.gov.au | High tga.gov.aunatap.org |
| Q30E | 1a nih.govtga.gov.au | High nih.gov |
| M28T | 1a nih.govelsevier.es | Low nih.gov |
| L31M | 1a, 1b nih.govelsevier.esnatap.org | Low to Medium nih.govnatap.org |
Impact of RAVs on Ledipasvir Binding Affinity
The mechanism of resistance to Ledipasvir is a reduction in its binding affinity to the NS5A protein. nih.gov The presence of RAVs alters the conformation of the NS5A protein, thereby hindering the binding of Ledipasvir. nih.gov This reduced binding affinity directly correlates with a decrease in the drug's antiviral potency. For example, the Y93H substitution in genotype 1a and 1b replicons results in a 3,309-fold and 1,319-fold increase in the EC50 value, respectively. nih.gov The Q30E substitution in genotype 1a conferred a 952-fold resistance to Ledipasvir. nih.gov Lower-level RAVs like M28T and L31M result in smaller shifts in EC50, with 25- and 140-fold increases, respectively. nih.gov
Cross-Resistance Patterns with Other NS5A Inhibitors
Cross-resistance is a significant consideration with NS5A inhibitors. Substitutions that confer resistance to Ledipasvir often reduce the antiviral activity of other NS5A inhibitors as well. tga.gov.autga.gov.au For example, the Y93H and Q30E RAVs have been shown to confer cross-resistance to daclatasvir. nih.gov Similarly, the L31M polymorphism can reduce susceptibility to daclatasvir. researchgate.net However, Ledipasvir does not exhibit cross-resistance with other classes of DAAs, such as NS3/4A protease inhibitors or NS5B polymerase inhibitors. nih.govtga.gov.au It remains fully active against RAVs selected by these other drug classes. nih.gov
Iii. Pharmacological Research
Pharmacodynamic Studies
Pharmacodynamics explores what a drug does to the body. For ledipasvir (B612246), this involves understanding the relationship between its concentration in the body (exposure) and its therapeutic and potential adverse effects.
Sustained Virologic Response at 12 weeks (SVR12), defined as having undetectable HCV RNA 12 weeks after completing treatment, is a key measure of efficacy in treating Hepatitis C. clinicaltrials.gov Research has investigated whether the level of ledipasvir in the blood correlates with the likelihood of achieving SVR12.
Research into the relationship between ledipasvir exposure and safety has generally not identified significant correlations. researchgate.netresearchgate.net In a thorough QT study, where the effect of a drug on the heart's electrical cycle is measured, ledipasvir administered at a dose 2.67 times the maximum recommended dosage did not prolong the QTc interval to any clinically relevant extent. fda.govdrugbank.com This indicates a low risk of a specific type of drug-induced arrhythmia. Furthermore, pharmacokinetic/pharmacodynamic analyses have not revealed a clear relationship between ledipasvir exposure and the occurrence of adverse events. researchgate.net
Exposure-Efficacy Relationships (e.g., Sustained Virologic Response at 12 weeks (SVR12))
Drug-Drug Interaction Research
Ledipasvir can interact with other medications, which can alter its own concentration or the concentration of the co-administered drug, potentially affecting efficacy or safety. These interactions are primarily related to drug transporters and changes in gastric pH.
Ledipasvir's interaction with drug transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), is a critical aspect of its pharmacological profile. Ledipasvir is both a substrate and an inhibitor of these transporters. drugs.comnih.goveuropa.eunih.gov
Ledipasvir as a Substrate: As a substrate of P-gp and BCRP, drugs that induce these transporters can decrease ledipasvir plasma concentrations, potentially reducing its therapeutic effect. fda.govdrugs.comeuropa.eu Strong P-gp inducers like rifampin and St. John's wort can significantly lower ledipasvir levels, and their co-administration is not recommended. fda.goveuropa.eueuropa.eu Moderate P-gp inducers may also decrease ledipasvir concentrations. europa.eu Conversely, drugs that inhibit P-gp and/or BCRP can increase ledipasvir plasma concentrations. fda.govdrugs.comnih.gov
Ledipasvir as an Inhibitor: By inhibiting P-gp and BCRP, ledipasvir can increase the intestinal absorption and, consequently, the plasma concentrations of other drugs that are substrates of these transporters. drugs.comnih.goveuropa.eu For instance, co-administration of ledipasvir with digoxin (B3395198) (a P-gp substrate) can increase digoxin concentrations, necessitating therapeutic monitoring. fda.govnih.gov Similarly, ledipasvir can significantly increase the concentration of rosuvastatin (B1679574) (a BCRP substrate), and this combination should be avoided. nih.govnih.gov
Table 1: Drug Transporter Interactions with Ledipasvir
| Interacting Agent | Mechanism | Effect on Ledipasvir | Effect on Co-administered Drug | Clinical Recommendation |
|---|---|---|---|---|
| P-gp Inducers (e.g., rifampin, St. John's wort) | Induction of P-gp and BCRP transporters for which ledipasvir is a substrate. fda.govdrugs.comeuropa.eu | Decreased plasma concentration, potentially reducing therapeutic effect. fda.goveuropa.eu | --- | Co-administration is not recommended. fda.goveuropa.eueuropa.eu |
| P-gp/BCRP Inhibitors | Inhibition of P-gp and BCRP transporters for which ledipasvir is a substrate. fda.govdrugs.com | Increased plasma concentration. fda.govdrugs.comnih.gov | --- | May be co-administered. fda.govdrugs.comeuropa.eu |
| Digoxin | Ledipasvir inhibits P-gp, for which digoxin is a substrate. fda.govnih.gov | --- | Increased plasma concentration of digoxin. fda.gov | Therapeutic concentration monitoring of digoxin is recommended. fda.govnih.govuw.edu |
| Rosuvastatin | Ledipasvir inhibits BCRP, for which rosuvastatin is a substrate. nih.govnih.gov | --- | Significantly increased plasma concentration of rosuvastatin. nih.goveuropa.eu | Co-administration is not recommended. nih.goveuropa.eu |
| Atorvastatin (B1662188) | Ledipasvir inhibits P-gp and/or BCRP, for which atorvastatin may be a substrate. hep-druginteractions.org | --- | Increased plasma concentration of atorvastatin. hep-druginteractions.org | Monitor closely for statin-associated adverse events. hep-druginteractions.org |
In vitro studies have shown no detectable metabolism of ledipasvir by the major human CYP enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). drugbank.comtga.gov.au Ledipasvir is also not considered an inhibitor or inducer of CYP enzymes. nih.gov Consequently, clinically significant drug interactions with ledipasvir that are mediated by the CYP450 system are not expected. fda.govnih.gov While ledipasvir undergoes slow oxidative metabolism, the specific enzyme responsible remains unknown. drugbank.comdrugs.com
The solubility of ledipasvir decreases as gastric pH increases. fda.goveuropa.euuw.edu Therefore, drugs that raise gastric pH, such as antacids, H2-receptor antagonists, and proton-pump inhibitors (PPIs), are expected to decrease the concentration of ledipasvir. fda.govuw.edu
Antacids: It is recommended to separate the administration of antacids and ledipasvir by 4 hours. fda.govnih.gov
H2-Receptor Antagonists: These can be administered at the same time as or 12 hours apart from ledipasvir, at doses not exceeding the equivalent of famotidine (B1672045) 40 mg twice daily. fda.govnih.gov
Proton-Pump Inhibitors (PPIs): PPIs can be administered simultaneously with ledipasvir under fasted conditions, at doses comparable to omeprazole (B731) 20 mg or lower. fda.goveuropa.eu Studies have shown that patients taking a PPI can have significantly lower ledipasvir concentrations. natap.org
Table 2: Interactions with Gastric pH Modifiers
| Drug Class | Example | Effect on Ledipasvir Concentration | Clinical Recommendation |
|---|---|---|---|
| Antacids | Aluminum and magnesium hydroxide | Decreased | Separate administration by 4 hours. fda.govnih.gov |
| H2-Receptor Antagonists | Famotidine | Decreased | May be administered simultaneously or 12 hours apart at a dose not exceeding the equivalent of famotidine 40 mg twice daily. fda.govnih.gov |
| Proton-Pump Inhibitors (PPIs) | Omeprazole | Decreased | Can be administered simultaneously under fasted conditions at a dose comparable to omeprazole 20 mg or lower. fda.goveuropa.eu |
Clinical Significance of Co-administration with Specific Drug Classes (e.g., antiretrovirals, strong P-gp inducers, statins)
Ledipasvir's pharmacokinetic profile indicates a potential for clinically significant drug-drug interactions when co-administered with certain other medications. As both a substrate and an inhibitor of key drug transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), its plasma concentration can be altered by other drugs, and it can, in turn, affect the absorption and concentration of co-administered agents. fda.govmedscape.comnih.govuw.edu The following sections detail the research findings on the interactions between ledipasvir (as a component of the ledipasvir/sofosbuvir (B1194449) combination) and specific drug classes.
Antiretrovirals
The management of patients co-infected with Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV) often requires the concurrent use of antiretroviral therapy (ART) and direct-acting antivirals like ledipasvir. nih.gov Research has focused on understanding the pharmacokinetic interactions to ensure both treatments' safety and efficacy.
Coadministration of ledipasvir/sofosbuvir with tenofovir (B777) disoproxil fumarate (B1241708) (TDF) has been shown to increase the plasma concentration of tenofovir. hep-druginteractions.orghiv-druginteractions.org This effect is particularly pronounced when TDF is used in an HIV regimen that includes a pharmacokinetic enhancer such as ritonavir (B1064) or cobicistat. hep-druginteractions.orgeuropa.eu The safety of these elevated tenofovir concentrations has not been fully established, and thus, close monitoring for tenofovir-related adverse reactions, including renal function, is recommended for patients on such concomitant regimens. hep-druginteractions.orghres.caresearchgate.net One study involving HIV/HCV co-infected participants found that after 8 weeks of treatment with ledipasvir/sofosbuvir, tenofovir plasma concentrations were 2.1-fold higher. oup.com
In contrast, the interaction with tenofovir alafenamide (TAF), a different prodrug of tenofovir, is less pronounced. While co-administration of ledipasvir/sofosbuvir with a regimen containing TAF does increase tenofovir's maximum concentration (Cmax) and area under the curve (AUC) by approximately 62% and 75% respectively, the resulting absolute tenofovir exposure is significantly lower (by about 90%) than that seen with TDF. nih.govbps.ac.uknih.gov This interaction is not considered clinically relevant, and dosage adjustments are not required. bps.ac.uknih.gov
The combination of efavirenz/emtricitabine/tenofovir disoproxil fumarate with ledipasvir/sofosbuvir results in increased tenofovir exposure and moderate reductions in ledipasvir exposure, necessitating monitoring for tenofovir-associated adverse reactions. who.int However, no clinically significant interactions have been observed when ledipasvir/sofosbuvir is used with other antiretrovirals such as abacavir, rilpivirine, dolutegravir, or boosted protease inhibitors like atazanavir/ritonavir and darunavir/ritonavir. uw.eduhivclinic.ca
Table 1: Interaction between Ledipasvir/Sofosbuvir and Select Antiretroviral Agents An interactive data table showing the effects of co-administration on drug concentrations and clinical recommendations.
| Antiretroviral Agent/Regimen | Effect on Ledipasvir/Sofosbuvir Concentrations | Effect on Antiretroviral Concentrations | Clinical Significance & Recommendation |
|---|---|---|---|
| Tenofovir Disoproxil Fumarate (TDF) | No significant effect. | Tenofovir exposure is increased (approx. 40-80% increase in AUC). researchgate.net | Monitor for tenofovir-associated adverse reactions. uw.eduhres.ca |
| TDF + a boosted PI (e.g., atazanavir/ritonavir) | No significant effect on ledipasvir. hep-druginteractions.org | Tenofovir exposure is significantly increased. hep-druginteractions.orgeuropa.eu | Consider alternative HCV or ART. If co-administration is necessary, monitor for tenofovir-associated adverse reactions. hep-druginteractions.org |
| Elvitegravir/cobicistat/ emtricitabine/TDF | Ledipasvir AUC increased by 78%. hep-druginteractions.org | Tenofovir exposure is expected to increase. nih.govhep-druginteractions.org | Co-administration is not recommended. nih.govresearchgate.net |
| Efavirenz/emtricitabine/TDF | Moderate reduction in ledipasvir exposure. who.int | Tenofovir exposure is increased. who.int | Monitor for tenofovir-associated adverse reactions. who.int |
| Rilpivirine/emtricitabine/ Tenofovir Alafenamide (TAF) | No relevant effect on ledipasvir or sofosbuvir. bps.ac.uknih.gov | Tenofovir (from TAF) AUC increased by 75%. bps.ac.uk | Not considered clinically relevant due to low absolute tenofovir exposure from TAF. No dose adjustment needed. bps.ac.uknih.gov |
| Dolutegravir | No significant interaction expected. hep-druginteractions.org | No significant interaction expected. hep-druginteractions.org | No dose adjustment required. hep-druginteractions.org |
| Darunavir/ritonavir | Ledipasvir AUC increased by 39%. hep-druginteractions.org | No significant effect on darunavir/ritonavir. hep-druginteractions.org | No dose adjustment required. hivclinic.ca |
Strong P-gp Inducers
Ledipasvir and sofosbuvir are both substrates for the P-gp drug transporter. fda.govtga.gov.au Potent intestinal P-gp inducers can significantly decrease the plasma concentrations of both ledipasvir and sofosbuvir, which may lead to a reduced therapeutic effect. medscape.comuw.edueuropa.eu For instance, co-administration with rifampin, a strong P-gp inducer, resulted in a substantial decrease in the AUC of sofosbuvir and ledipasvir. nih.gov Because of this significant interaction, the use of ledipasvir/sofosbuvir with strong P-gp inducers is not recommended or is contraindicated. medscape.comuw.edueuropa.eu
Table 2: Interaction between Ledipasvir/Sofosbuvir and Strong P-gp Inducers An interactive data table listing strong P-gp inducers and the clinical recommendation.
| Strong P-gp Inducer | Effect on Ledipasvir/Sofosbuvir Concentrations | Clinical Significance & Recommendation |
|---|---|---|
| Rifampin | Significantly decreased plasma concentrations. fda.govnih.gov | Reduced therapeutic effect. Co-administration is not recommended. medscape.comuw.edu |
| St. John's wort | Significantly decreased plasma concentrations. fda.goveuropa.eu | Reduced therapeutic effect. Co-administration is not recommended. medscape.comeuropa.eu |
| Carbamazepine | Expected to decrease plasma concentrations. uw.edu | Reduced therapeutic effect. Co-administration is not recommended. uw.edueuropa.eu |
| Phenytoin | Expected to decrease plasma concentrations. uw.edu | Reduced therapeutic effect. Co-administration is not recommended. uw.edueuropa.eu |
| Phenobarbital | Expected to decrease plasma concentrations. rxlist.com | Reduced therapeutic effect. Co-administration is not recommended. hivclinic.carxlist.com |
| Oxcarbazepine | Expected to decrease plasma concentrations. rxlist.com | Reduced therapeutic effect. Co-administration is not recommended. hivclinic.carxlist.com |
Statins
Ledipasvir acts as an inhibitor of the drug transporters P-gp and BCRP. medscape.comnih.gov Many statins (HMG-CoA reductase inhibitors) are substrates for these transporters. nih.gov Consequently, co-administration can increase the intestinal absorption and plasma concentrations of statins, thereby increasing the risk of statin-associated adverse events like myopathy and rhabdomyolysis. nih.govhep-druginteractions.orghep-druginteractions.org
The interaction with rosuvastatin is particularly significant. Ledipasvir has been shown to substantially increase rosuvastatin exposure, with some reports indicating a seven-fold increase. asm.org Therefore, co-administration of ledipasvir/sofosbuvir with rosuvastatin is not recommended. nih.govcrestor.com
For other statins, such as atorvastatin and simvastatin, co-administration may also lead to increased concentrations. hep-druginteractions.orghep-druginteractions.org A study evaluating the interaction with atorvastatin found that concurrent administration with ledipasvir/sofosbuvir increased the AUC of atorvastatin, as well as sofosbuvir. researchgate.net For these statins, cautious use, consideration of a reduced statin dose, and close monitoring for adverse reactions are advised. hep-druginteractions.orghep-druginteractions.org In contrast, no clinically significant interaction has been noted with pravastatin. uw.eduhivclinic.ca
Table 3: Interaction between Ledipasvir/Sofosbuvir and Select Statins An interactive data table summarizing the clinical significance of co-administering ledipasvir with various statins.
| Statin | Mechanism of Interaction | Effect on Statin Concentration | Clinical Significance & Recommendation |
|---|---|---|---|
| Rosuvastatin | Ledipasvir inhibits BCRP and P-gp. nih.govasm.org | Significantly increased exposure (up to 7-fold). asm.org | Increased risk of myopathy. Co-administration is not recommended. nih.govcrestor.com |
| Atorvastatin | Ledipasvir inhibits P-gp and/or BCRP. hep-druginteractions.org | Increased exposure. hep-druginteractions.orgresearchgate.net | Increased risk of myopathy. Monitor closely for statin-associated adverse events. A dose reduction may be required. hep-druginteractions.org |
| Simvastatin | Ledipasvir inhibits P-gp and BCRP. hep-druginteractions.org | May increase concentration. hep-druginteractions.org | Increased risk of myopathy/rhabdomyolysis. Use with caution at the lowest necessary dose and monitor closely. hep-druginteractions.org |
| Pravastatin | N/A | No clinically significant interaction observed. uw.edu | No dose adjustment required. hivclinic.ca |
Iv. Preclinical and Toxicological Investigations
In Vivo Animal Studies
Preclinical development of ledipasvir (B612246) involved in vivo studies across multiple species, including mice, rats, dogs, and monkeys, to assess its pharmacokinetic and toxicological properties. viatrisconnect.inselleckchem.com The durations of the pivotal repeat-dose toxicity and carcinogenicity studies were aligned with International Council for Harmonisation (ICH) guidelines. tga.gov.au While many studies utilized the ledipasvir free base, the ledipasvir acetone (B3395972) solvate was specifically employed in certain key studies, such as repeat-dose toxicity and local tolerance assessments in mice. tga.gov.autga.gov.au Pharmacokinetic evaluations in rats and dogs demonstrated that ledipasvir has a long half-life and low systemic clearance in these species. selleckchem.comacs.org
The selection of animal models and the duration of the studies were deemed appropriate to support clinical trials and marketing authorizations. For instance, long-term toxicity studies included a 26-week study in rats and a 39-week study in dogs. tga.gov.au Carcinogenicity potential was assessed in a 6-month study in transgenic mice and a 2-year study in rats. uw.edueuropa.eu
| Study Type | Species | Duration | Form of Ledipasvir Used |
|---|---|---|---|
| Repeat-Dose Toxicity | Mouse | 4 weeks / 26 weeks | Acetone Solvate / Free Base |
| Repeat-Dose Toxicity | Rat | Up to 26 weeks | Free Base |
| Repeat-Dose Toxicity | Dog | Up to 39 weeks | Free Base |
| Carcinogenicity | Transgenic Mouse (rasH2) | 6 months (26 weeks) | Not specified in source |
| Carcinogenicity | Rat | 2 years (104 weeks) | Not specified in source |
| In Vivo Micronucleus | Rat | Acute | Not specified in source |
Toxicity Assessments
In rodents, observations were generally minor and included sporadic, non-adverse elevations in alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), serum cholesterol, and triglycerides, which were not accompanied by any histopathological changes. tga.gov.au At high doses (100 mg/kg/day) in rats, increased weights of the adrenal gland and liver were noted in some studies, but these were also without histopathological correlates, making their adverse nature unclear. tga.gov.au The lack of clearly defined target organ toxicity was addressed by noting that the maximum feasible doses were tested in each species. tga.gov.au In a 4-week study in mice, the no-observable-adverse-effect level (NOAEL) was established at 300 mg/kg/day. tga.gov.au
| Species | Key Findings | Histopathological Correlates |
|---|---|---|
| Mouse, Rat | Sporadic elevations in ALT, ALP, cholesterol, and triglycerides. | None observed. tga.gov.au |
| Rat (at 100 mg/kg/day) | Increased adrenal gland and liver weights. | None observed. tga.gov.au |
| Dog | Generally well-tolerated; transient elevated cholesterol in a 2-week study not seen in a 39-week study. tga.gov.au | No potentially serious organ toxicities identified. tga.gov.au |
Carcinogenicity Studies
The carcinogenic potential of ledipasvir was evaluated in long-term studies in both mice and rats. uw.edunih.gov
A 26-week study was conducted in rasH2 transgenic mice, a model considered acceptable for assessing carcinogenic potential. tga.gov.au Ledipasvir was administered at doses up to 300 mg/kg/day. uw.edu The study, which included a concurrent positive control to validate the model, found no ledipasvir-related increase in neoplastic findings. tga.gov.au
Furthermore, a 2-year oral gavage carcinogenicity study was completed in rats. europa.eu In this study, ledipasvir was not found to be carcinogenic at doses up to 100 mg/kg/day in males and 30 mg/kg/day in females. uw.edunih.gov Based on these comprehensive assessments, ledipasvir is not considered to pose a carcinogenic risk to humans. uw.edueuropa.eu
Genotoxicity and Mutagenicity Evaluations
Ledipasvir was assessed for its potential to cause genetic damage through a standard battery of in vitro and in vivo genotoxicity and mutagenicity assays. tga.gov.auuw.edugilead.com The compound was evaluated in a bacterial mutagenicity assay (Ames test), an in vitro chromosomal aberration assay using human peripheral blood lymphocytes, and an in vivo rat micronucleus assay. tga.gov.auuw.edunih.govgilead.com
Across all tests conducted, ledipasvir yielded negative results. uw.edugilead.com These findings indicate that ledipasvir is not mutagenic or clastogenic. gilead.com Consequently, it is considered unlikely to present a genotoxic risk to humans. tga.gov.au
| Assay Type | System | Result |
|---|---|---|
| Bacterial Mutagenicity | In Vitro (Ames test) | Negative. uw.edugilead.com |
| Chromosomal Aberration | In Vitro (Human peripheral blood lymphocytes) | Negative. uw.edugilead.com |
| Micronucleus Test | In Vivo (Rat) | Negative. uw.edugilead.com |
V. Chemical Synthesis, Solid State, and Impurity Research
Synthetic Pathways and Process Optimization
Key strategies in process optimization include:
Minimizing purification steps: Developing synthetic routes that yield intermediates of high purity to avoid cumbersome and costly purification techniques like column chromatography. google.com
Cost-effectiveness: Selecting less expensive and safer reagents and solvents. google.com
Eco-friendly approaches: The use of biocatalysis, employing enzymes like ketoreductases, has been explored for the asymmetric synthesis of key intermediates, offering a greener alternative to traditional chemical methods. mdpi.com
Patents disclose various processes for the preparation of ledipasvir (B612246) and its intermediates, highlighting the ongoing innovation in this field. medkoo.compatsnap.comwipo.int For example, one patented process involves the use of novel intermediates to simplify the synthesis. patsnap.comwipo.int Another describes an improved process for preparing ledipasvir that can be adapted for large-scale manufacturing. medkoo.com The isolation of ledipasvir as an acetone (B3395972) solvate is a common step in many synthetic procedures, which can then be used to prepare the final amorphous form. google.com
Solid State Forms and Polymorphism Research
The solid-state form of an active pharmaceutical ingredient (API) is critical as it can influence properties such as solubility, stability, and bioavailability. Extensive research has been conducted on the different solid-state forms of ledipasvir. google.com
Ledipasvir is known to exist in various crystalline forms, including solvates. patentlitigation.ch Solvates are crystalline solids in which molecules of a solvent are incorporated into the crystal lattice of the solute.
Ledipasvir Acetone Solvate: The acetone solvate of ledipasvir is a significant crystalline form. iucr.orgresearchgate.net It has been reported to exist as a monoacetone solvate and a diacetone solvate (Form I). patentlitigation.chgoogle.com The acetone solvate demonstrates a significant impurity purging capability, upgrading the purity of the material during crystallization. google.com This form is often used as a key intermediate in the manufacturing process. who.intmedchemexpress.com For instance, the crystalline ledipasvir monoacetonate can be spray-dried to produce the amorphous solid dispersion used in the final drug product. who.int
Ledipasvir Half Acetone Solvate: Researchers have also identified a ledipasvir half acetone solvate, which can be obtained by the desolvation of the ledipasvir bis-acetone compound. google.com
Other Crystalline Forms: Patents describe other crystalline forms, such as Form G, which can be prepared by recrystallizing a this compound solvate from water. google.com Additionally, a crystalline form designated as M1 has been characterized by its unique Powder X-ray Diffraction (PXRD) pattern and solid-state NMR (SSNMR) spectrum. google.com Ternary solvates, such as those formed with acetonitrile (B52724) and methyl tert-butyl ether or acetone and methyl tert-butyl ether, have also been reported and are noted for their high purity and stability. patsnap.com
The table below summarizes some of the known crystalline forms of ledipasvir.
| Crystalline Form | Description | Key Characteristics | Reference |
| Form I (Diacetone Solvate) | A crystalline form containing two molecules of acetone per molecule of ledipasvir. | Offers significant impurity purging capability. | google.comgoogle.com |
| Form II (Monoacetone Solvate) | A crystalline form containing one molecule of acetone per molecule of ledipasvir. | Used as an intermediate for producing the amorphous form. | google.comwho.int |
| Half Acetone Solvate | A crystalline form containing one molecule of acetone for every two molecules of ledipasvir. | Obtained through desolvation of the bis-acetone solvate. | google.com |
| Form G | A crystalline form. | Prepared by recrystallizing this compound solvate from water. | google.com |
| Form M1 | A crystalline form. | Characterized by specific PXRD peaks at 7.1, 9.6, 13.7, 18.2, and 20.5 ± 0.2 °2Θ. | google.com |
| Acetonitrile-MTBE Solvate | A ternary solvate. | Noted for high purity and good optical stability. | patsnap.com |
| Acetone-MTBE Solvate | A ternary solvate. | Noted for high purity and good optical stability. | patsnap.com |
While crystalline forms can be advantageous for purification, the final drug product often utilizes an amorphous form of ledipasvir to enhance its biopharmaceutical performance. tga.gov.au Ledipasvir is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, meaning it has high permeability but low solubility. tga.gov.au Amorphous forms generally exhibit higher solubility and dissolution rates compared to their crystalline counterparts.
To overcome the inherent instability of amorphous drugs, ledipasvir is often formulated as a stabilized amorphous solid dispersion. tga.gov.augoogle.com This involves dispersing the amorphous drug within a polymer matrix. google.com
Preparation: Amorphous solid dispersions of ledipasvir can be prepared using techniques like spray-drying. who.intgoogle.com The starting material for this process can be a crystalline form, such as the acetone solvate. who.intgoogle.comgoogleapis.com The resulting spray-dried dispersion contains ledipasvir in a substantially amorphous state. google.com
Polymer Matrix: Pharmaceutically acceptable polymers like copovidone or hypromellose are used to form the matrix, which helps to stabilize the amorphous form and prevent crystallization. google.comgoogleapis.com
Characterization: The amorphous nature of the solid dispersion is confirmed by techniques such as X-ray Powder Diffraction (XRPD), which shows a characteristic halo pattern instead of sharp peaks. google.comgoogleapis.com Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the dispersion, which for a 1:1 drug-to-copovidone ratio is approximately 140 °C. google.comgoogleapis.com
Desolvation is the process of removing solvent molecules from a solvate. This can be a crucial step in preparing a desired solid-state form. For example, a new crystalline form of ledipasvir, designated as Form III, is obtained by the removal of acetone from a solvate. google.com The desolvation of the ledipasvir bis-acetone compound can also lead to the formation of the half acetone solvate. google.com The process of converting the this compound solvate into the amorphous free base for the final formulation is a key desolvation step in the manufacturing process. medchemexpress.com The investigation of desolvation processes is important for understanding the stability of solvates and for controlling the solid-state form of the final product. surfacemeasurementsystems.com
The stability of the different solid-state forms of ledipasvir under various conditions is a critical factor for ensuring the quality and shelf-life of the drug product.
Amorphous Form Stability: The stabilized amorphous solid dispersion of ledipasvir has been shown to be physically stable with no tendency to crystallize upon storage. tga.gov.au It exhibits good solid-state stability, with a supported retest period of 24 months when stored below 25°C. tga.gov.au The amorphous form in the combination product with sofosbuvir (B1194449) has demonstrated stability under both short-term and long-term conditions, even in the presence of crystalline sofosbuvir, which could potentially act as a seed for crystallization. googleapis.com
Crystalline Form Stability: The crystalline ternary solvates of ledipasvir with acetonitrile-MTBE and acetone-MTBE are reported to have better optical stability. patsnap.com The stability of various solvates and polymorphs under conditions of high temperature, high humidity, and light exposure is a key area of research to ensure the selection of the most robust form for manufacturing and storage. google.com
Desolvation Processes
Impurity Profiling and Characterization
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. This is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. daicelpharmastandards.comresearchgate.net Impurities can arise from the manufacturing process, degradation of the drug substance, or from the starting materials and reagents. daicelpharmastandards.com
Types of Impurities: The impurity profile of ledipasvir includes various related substances. These can be process-related impurities, which are by-products of the synthetic route, or degradation products that form during storage. ijcrt.org Several specific impurities have been identified and characterized, including various diastereomers and keto impurities. venkatasailifesciences.com
Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a key analytical technique used for the separation and quantification of impurities in ledipasvir. ijcrt.org Stability-indicating HPLC methods are developed and validated to separate the active ingredient from its potential impurities and degradation products. ijcrt.org
Reference Standards: The availability of high-purity reference standards for known impurities is essential for method validation, quality control, and stability studies. venkatasailifesciences.com Companies specialize in the synthesis and supply of these reference materials, including pharmacopeial and non-pharmacopeial impurities, metabolites, and stable isotope-labeled compounds. venkatasailifesciences.com
Impurity Control: The manufacturing process is designed to control the levels of impurities in the final drug substance. acs.org The use of the this compound solvate in the purification process plays a role in purging certain impurities. google.com Regulatory guidelines set strict limits for the levels of impurities in the final drug product.
The table below lists some of the known impurities of ledipasvir.
| Impurity Name | Chemical Name/Description | Reference |
| Ledipasvir Diastereomer-1 | A stereoisomer of ledipasvir. | venkatasailifesciences.com |
| Ledipasvir Diastereomer-2 | A stereoisomer of ledipasvir. | venkatasailifesciences.com |
| Ledipasvir D-Valine-Diastereomer | A diastereomer containing a D-valine moiety. | venkatasailifesciences.com |
| Ledipasvir Keto Impurity-1 | An impurity with a ketone functional group. | venkatasailifesciences.com |
| Ledipasvir Keto Impurity-2 | An impurity with a ketone functional group. | venkatasailifesciences.com |
| Ledipasvir Impurity-3 | Methyl ((S)-1-((S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-methyl-1-oxobutan-2-yl)carbamate. | synzeal.com |
| Ledipasvir Acetyl Spiro Impurity | An impurity with an acetyl group on the spirocyclic moiety. | pharmaffiliates.com |
Identification of Related Substances and Degradation Products (e.g., keto impurity)
The control and characterization of impurities are critical aspects of pharmaceutical development to ensure the quality and safety of the final drug product. For Ledipasvir, several related substances and degradation products have been identified through various analytical techniques.
Among the most noted process-related impurities are the keto impurities. google.com Specifically, Ledipasvir Keto Impurity-1 and Ledipasvir Keto Impurity-2 have been identified and are available as reference standards for analytical purposes. venkatasailifesciences.comalentris.org Ledipasvir Keto Impurity-1 is chemically identified as Methyl ((S)-1-((S)-6-(5-(7-bromo-9-oxo-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-methyl-1-oxobutan-2-yl)carbamate. synzeal.com Ledipasvir Keto Impurity-2 is identified as Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-((methoxycarbonyl)-L-valyl)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]imidazol-6-yl)-9-oxo-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-methyl-1-oxobutan-2-yl)carbamate. alentris.org Pharmaceutical compositions of Ledipasvir may contain quantities of these keto impurities, and crystalline forms have been developed that are substantially free of them. google.com
In addition to keto impurities, a range of other related substances, including diastereomers and intermediates, have been characterized. venkatasailifesciences.comacs.org These include various diastereomers of Ledipasvir, such as Ledipasvir D-Valine-Diastereomer and Ledipasvir 1R,3S,4R Diastereomer, as well as several numbered impurities (Impurity 2, 3, 4, etc.) and process intermediates. venkatasailifesciences.comsynzeal.com The comprehensive identification of these substances is essential for developing robust impurity control strategies. acs.org
Forced degradation studies have also revealed several degradation products formed under stress conditions. A study identified eight distinct degradation products when Ledipasvir was subjected to hydrolytic and oxidative stress. nih.gov These products were structurally characterized using advanced techniques like LC-QTOF-MS/MS and NMR spectroscopy. nih.gov
Below is a table of some identified related substances.
| Impurity Name | Chemical Name | CAS Number | Molecular Formula |
|---|---|---|---|
| Ledipasvir Keto Impurity-1 | Methyl ((S)-1-((S)-6-(5-(7-bromo-9-oxo-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-methyl-1-oxobutan-2-yl)carbamate | Not Available | C42H44BrN5O5 |
| Ledipasvir Keto Impurity-2 | Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-((methoxycarbonyl)-L-valyl)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]imidazol-6-yl)-9-oxo-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-methyl-1-oxobutan-2-yl)carbamate | 2040487-43-0 | C49H54N8O7 |
| Ledipasvir Acetyl Spiro Impurity | Not Available | 2040487-36-1 | C44H45F2N7O4 |
| Ledipasvir Impurity-3 | Not Available | 1256388-50-7 | C29H29BrF2N4O3 |
Stress Degradation Studies (e.g., hydrolytic, oxidative, thermal, photolytic conditions)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. researchgate.net Ledipasvir has been subjected to a variety of stress conditions as per International Conference on Harmonisation (ICH) guidelines. nih.govusm.my
Research indicates that Ledipasvir is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress. nih.gov
Hydrolytic Degradation : Ledipasvir shows significant degradation in acidic and basic conditions. In one study, degradation was observed upon treatment with 0.1 N HCl and 0.1 N NaOH. researchgate.netusm.my Another investigation using 1.0 N HCl and 1.0 N NaOH at 70°C for two days also confirmed its susceptibility to acid and base hydrolysis. globalresearchonline.net
Oxidative Degradation : The drug substance degrades in the presence of oxidizing agents. Studies have used 3% v/v hydrogen peroxide (H₂O₂) to induce oxidative degradation, showing a noticeable loss of the active substance. usm.myglobalresearchonline.net
Thermal Degradation : Ledipasvir demonstrates good stability against heat. Exposure to dry heat at 80°C for 24 hours resulted in minimal degradation. usm.my Another study involving heating at 70°C for 14 days also found the drug to be stable under thermal stress. globalresearchonline.net
Moist Heat Degradation : Exposure to moist heat (60°C with 75% relative humidity for 1 hour) also resulted in negligible degradation. usm.my
The findings from a representative stress degradation study are summarized in the table below.
| Stress Condition | Parameters | Degradation (%) |
|---|---|---|
| Acid Hydrolysis | 0.1 N HCl, 40°C, 1 hr | 14.39% |
| Base Hydrolysis | 0.1 N NaOH, 40°C, 1 hr | 11.75% |
| Oxidative Degradation | 3% H₂O₂, 40°C, 1 hr | 10.29% |
| Thermal Degradation | 80°C, 24 hrs | 3.12% |
| Photolytic Degradation | UV light (315-400 nm), 24 hrs | 1.11% |
| Moist Heat Degradation | 60°C, 75% RH, 1 hr | 2.53% |
Data adapted from a study on the forced degradation of Ledipasvir. The exact percentages can vary based on experimental conditions. usm.my
Impurity Purging Capability of Solvates
The formation of solvates can be a highly effective method for purifying chemical compounds. google.com In the case of Ledipasvir, the acetone solvate has demonstrated a significant capability for purging impurities. This property is particularly valuable during the manufacturing process, as it allows for the isolation of a much purer intermediate, which simplifies downstream processing and enhances the quality of the final drug substance. google.comeuropa.eu
Research has shown that the crystallization of Ledipasvir as an acetone solvate can substantially upgrade the purity of the material. google.com In one documented process, a reaction mixture with an initial purity of 96-97.5% was crystallized to yield the this compound solvate (Form I). After isolation, the purity of the material was significantly increased to approximately 99.6%. google.com This demonstrates the excellent impurity-purging capacity of the acetone solvate, making it a desirable intermediate in the synthesis of Ledipasvir. google.com
The ability to effectively remove impurities through crystallization is influenced by factors such as the solubility of the impurities relative to the main compound in the chosen solvent system. europa.eu The formation of the this compound solvate provides a robust method for rejecting process-related impurities and achieving high-purity Ledipasvir. google.com
Stability Studies of this compound Drug Substance
The stability of a drug substance is a critical quality attribute that ensures its integrity and efficacy throughout its shelf life. Ledipasvir and its solvates have been the subject of several stability studies.
The this compound solvate is a key intermediate used in the manufacturing of the final drug product. tga.gov.au For use in the final tablet formulation, the this compound solvate is converted into a stabilized amorphous solid dispersion. tga.gov.aumedchemexpress.com This amorphous form has been found to have very good solid-state stability with consistently low impurity levels. tga.gov.au Stability data submitted to regulatory agencies like the Therapeutic Goods Administration (TGA) have supported a retest period for the drug substance of 24 months when stored below 25°C. tga.gov.au
Furthermore, research into different crystalline forms has shown variations in stability. A Chinese patent describes a Ledipasvir half-acetone compound that exhibits higher stability compared to a bis-acetone compound. google.com Stability tests were conducted under high temperature, high humidity, and light exposure conditions. The results indicated that the half-acetone compound was significantly more stable and showed considerably less degradation, making it more suitable for processes like drying and transportation, as well as for long-term storage. google.com
The table below summarizes stability data for different forms of Ledipasvir drug substance.
| Form of Ledipasvir | Storage Condition | Supported Shelf Life / Retest Period | Observations |
|---|---|---|---|
| Stabilized Amorphous Solid (from acetone solvate) | Below 25°C | 24 Months | Consistently low impurity levels and very good solid-state stability. tga.gov.au |
| Ledipasvir Half-Acetone Compound | High temperature, high humidity, light exposure | Not Specified | Significantly more stable with fewer degradation impurities compared to the bis-acetone compound. google.com |
| Ledipasvir Bis-Acetone Compound | High temperature, high humidity, light exposure | Not Specified | Less stable compared to the half-acetone compound. google.com |
Vi. Advanced Analytical Methodologies and Characterization
Chromatographic Techniques for Quantification and Impurity Analysis
Chromatographic methods are central to the analytical landscape of Ledipasvir (B612246) acetone (B3395972), enabling the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any potential impurities.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques for the analysis of Ledipasvir. These methods offer high resolution and sensitivity for both assay and impurity determination. ijpsdronline.com
Several reversed-phase HPLC (RP-HPLC) methods have been developed for the simultaneous estimation of Ledipasvir and other antiviral agents. jcdronline.orgijpsr.com A common approach involves using a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. jcdronline.orgijpsr.comnih.gov Gradient or isocratic elution can be employed, with detection typically performed using a UV detector at wavelengths around 260 nm, 270 nm, or 332 nm. nih.govijesi.orgnih.govijpsr.com The retention time for Ledipasvir varies depending on the specific method but is consistently well-resolved from other compounds and potential degradation products. ijpsr.com
UPLC methods, which use smaller particle size columns, offer faster analysis times and improved resolution. A UPLC-MS/MS method has been developed for the simultaneous determination of Ledipasvir, Sofosbuvir (B1194449), and its metabolite in plasma, highlighting the technique's sensitivity and speed. researchgate.net
The chemical purity of Ledipasvir, including the quantification of specific impurities like the "keto impurity," is often measured by HPLC. google.com These methods are crucial for ensuring that the levels of impurities are within the stringent limits set by regulatory bodies. google.com
Table 1: Examples of HPLC/UPLC Methods for Ledipasvir Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Technique | RP-HPLC | RP-HPLC | UPLC-MS/MS |
| Column | Thermohypersil C8 (4.6×250mm, 5μm) nih.gov | Zodiac-C18 (250 x 4.6 mm, 5 µ) jcdronline.org | Acquity UPLC BEH C18 (2.1mm×50mm, 1.7μm) researchgate.net |
| Mobile Phase | 0.01M Sodium Dihydrogen Phosphate (pH 2.5) and Methanol (20:80) nih.gov | Acetonitrile, Methanol, and Water jcdronline.org | Acetonitrile and 0.1% Formic Acid in Water (gradient) researchgate.net |
| Flow Rate | 1.2 mL/min nih.gov | 1.0 mL/min jcdronline.org | 0.4 mL/min researchgate.net |
| Detection | UV at 332 nm nih.gov | UV at 275 nm jcdronline.org | Tandem Mass Spectrometry researchgate.net |
| Linearity Range | 1.0–20.0 μg/mL nih.gov | 10-50µg/ml jcdronline.org | 0.1-1000 ng/mL nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler, cost-effective, and high-throughput alternative to HPLC for the quantification of Ledipasvir. researchgate.net This planar chromatographic technique involves spotting the sample on a silica (B1680970) gel 60 F254 plate and developing it with a suitable mobile phase. researchgate.netresearchgate.netsamipubco.com
Various mobile phase compositions have been reported for the separation of Ledipasvir, including mixtures like chloroform-methanol (94:6), toluene:ethanol:ammonia (4:1:0.2, v/v/v), and hexane:ethyl acetate:methanol (5:3:2, v/v/v). nih.govresearchgate.netsamipubco.com After development, the plates are dried and the separated spots are quantified using a densitometer at a specific wavelength, such as 256 nm, 269 nm, or 331 nm. nih.govresearchgate.netsamipubco.com The Rf value for Ledipasvir is characteristic of the specific chromatographic system used. samipubco.com HPTLC methods have been validated according to ICH guidelines and have shown good accuracy, precision, and linearity for the determination of Ledipasvir in pharmaceutical formulations. researchgate.netsamipubco.com
Table 2: HPTLC Method Parameters for Ledipasvir Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | HPTLC Silica Gel 60 F254 nih.gov | HPTLC Silica Gel 60 F254 researchgate.net | HPTLC Silica Gel 60F254 samipubco.com |
| Mobile Phase | Chloroform-Methanol (94:6) nih.gov | Toluene:Ethanol:Ammonia (4:1:0.2, v/v/v) researchgate.net | Hexane:Ethyl Acetate:Methanol (5:3:2, v/v/v) samipubco.com |
| Detection Wavelength | 331 nm nih.gov | 265 nm researchgate.net | 288 nm samipubco.com |
| Rf Value | Not specified | Not specified | 0.43 ± 0.02 samipubco.com |
| Linearity Range | Not specified | 4.0–80.0 μg/mL researchgate.net | Not specified |
To achieve higher sensitivity and selectivity, especially for bioanalytical applications, chromatographic techniques are often coupled with mass spectrometry (MS). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the simultaneous quantification of Ledipasvir and other compounds in complex matrices like human plasma. nih.govresearchgate.netresearchgate.net These methods typically involve a liquid-liquid extraction or solid-phase extraction (SPE) step to clean up the sample before injection into the LC-MS/MS system. nih.govresearchgate.net The separation is often performed on a C8 or C18 column, followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. nih.gov
Similarly, HPTLC can be coupled with MS to confirm the identity of separated spots. SPE-LC methods have also been reported, demonstrating the versatility of coupled techniques in the analysis of Ledipasvir. scispace.com These advanced methods offer very low limits of detection and quantification, making them suitable for pharmacokinetic studies. nih.govresearchgate.net
High-Performance Thin-Layer Chromatography (HPTLC)
Spectroscopic and Diffraction Methods for Structural and Solid-State Characterization
Spectroscopic and diffraction techniques are essential for elucidating the molecular structure and characterizing the solid-state properties of Ledipasvir acetone. These methods provide information on the crystalline form, which can impact the drug's stability and bioavailability.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of Ledipasvir. Proton NMR (1H NMR) can confirm the molecular structure and is used to determine the ratio of Ledipasvir to acetone in solvates. google.com For instance, the characteristic peak for acetone protons appears around 2.09 ppm, and by integrating this peak relative to the peaks of Ledipasvir, the stoichiometry of the solvate (e.g., hemi-acetone or di-acetone) can be established. google.comstanford.edu
Solid-State NMR (SS-NMR) is particularly valuable for characterizing the solid forms of Ledipasvir, as it can distinguish between different polymorphs and solvates. europeanpharmaceuticalreview.com 13C SS-NMR spectra provide information about the local environment of each carbon atom in the crystal lattice. google.com For example, a specific crystalline form of this compound solvate (Form G) has been characterized by its 13C SS-NMR spectrum, with distinct peaks at specific chemical shifts. google.com SS-NMR is also used to study amorphous solid dispersions of Ledipasvir with polymers. googleapis.com
Table 3: NMR Data for this compound Characterization
| Technique | Nucleus | Key Finding | Reference |
| Proton NMR | 1H | Acetone characteristic peak at 2.09 ppm used to determine solvate ratio. google.com | google.com |
| Solid-State NMR | 13C | Characterization of crystalline Form G with peaks at 139.5, 137.7, 122.0, and 111.8 ppm. google.com | google.com |
X-ray Powder Diffraction (XRPD) is the primary technique used to identify and differentiate the various crystalline forms (polymorphs) and solvates of Ledipasvir. ijpsr.com Each crystalline solid has a unique XRPD pattern, which acts as a fingerprint. The pattern is a plot of diffraction intensity versus the scattering angle (2θ).
Different crystalline forms of Ledipasvir, including various acetone solvates, have been identified and characterized by their unique XRPD patterns. google.com For example, a crystalline Ledipasvir hemi-acetone solvate is characterized by specific peaks at 2θ angles of 9.24, 12.02, 13.89, 14.75, 19.23, 21.41, and 24.28 ± 0.2 degrees. google.com The presence or absence of specific peaks and their relative intensities allow for the unambiguous identification of a particular solid form. google.comgoogle.com XRPD is also used to assess the crystallinity of a sample and to monitor for any changes in the solid form during manufacturing or storage. google.com
Table 4: Characteristic XRPD Peaks for Ledipasvir Hemi-Acetone Solvate google.com
| Peak Number | Diffraction Angle (2θ) ± 0.2° |
| 1 | 9.24 |
| 2 | 12.02 |
| 3 | 13.89 |
| 4 | 14.75 |
| 5 | 19.23 |
| 6 | 21.41 |
| 7 | 24.28 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool used to identify functional groups and characterize the molecular structure of a compound by measuring the absorption of infrared radiation. In the context of this compound, FT-IR is crucial for confirming the presence of characteristic functional groups and for studying drug-excipient compatibility. researchgate.net
A typical FT-IR analysis of ledipasvir would reveal principal peaks corresponding to its complex molecular structure. For instance, characteristic peaks might be observed for N-H stretching vibrations, C=O (carbonyl) stretching from the carbamate (B1207046) and amide groups, and aromatic C=C stretching from the fluorene (B118485) and benzimidazole (B57391) moieties. The compatibility of ledipasvir with various polymers and excipients in physical mixtures can be assessed by comparing the FT-IR spectra of the individual components with that of the mixture. The absence of significant shifts in the characteristic peaks of ledipasvir in the mixture indicates good compatibility between the drug and the excipients. researchgate.net For example, studies have shown that the principal peaks of ledipasvir remain visible and without significant shifts when mixed with polymers like poloxamer 188, poloxamer 407, HPC, and HPMC, confirming their compatibility. researchgate.net
Table 1: Illustrative FT-IR Peak Assignments for Ledipasvir
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400-3200 | N-H Stretching (Amine, Amide) |
| ~1740-1680 | C=O Stretching (Carbamate, Amide) |
| ~1620-1580 | C=C Stretching (Aromatic rings) |
| ~1550-1500 | N-H Bending (Amine, Amide) |
| ~1250-1000 | C-O Stretching (Ether, Ester) |
| ~850-800 | C-H Bending (Aromatic) |
Note: This table is illustrative. Actual peak positions may vary based on the specific sample and experimental conditions.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to study the thermal properties of pharmaceutical materials, such as melting point, glass transition, and crystallinity. google.comgoogle.com
For ledipasvir, DSC analysis is instrumental in determining its solid-state properties. A sharp endothermic peak on a DSC thermogram indicates the melting point of the crystalline form of the drug. For example, a sharp endothermic peak for ledipasvir has been observed at approximately 172.91°C, corresponding to its melting point. researchgate.net The presence and characteristics of this peak can confirm the crystalline nature of the API.
DSC is also invaluable in studying the conversion of crystalline ledipasvir to an amorphous state, for instance, in the preparation of solid dispersions. The disappearance of the characteristic endothermic melting peak of the drug in the DSC thermogram of a solid dispersion suggests that the drug has been converted to an amorphous form. researchgate.net This is a critical factor in enhancing the solubility and dissolution rate of poorly water-soluble drugs like ledipasvir. researchgate.net Furthermore, different polymorphic forms of a substance will exhibit different DSC profiles, making it a useful tool in polymorph screening. google.comgoogle.com
Table 2: Example DSC Data for Crystalline and Amorphous Ledipasvir
| Sample | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) |
| Crystalline Ledipasvir | Melting | ~170 | ~173 |
| Amorphous Ledipasvir | Glass Transition | ~160 | N/A |
Note: This table presents example data based on available literature. researchgate.netgoogle.com Actual values can vary.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a quantitative analytical technique used to measure the amount of light absorbed by a sample at a specific wavelength. It is a cornerstone for the quantitative analysis of drugs in various formulations and for dissolution studies.
The UV spectrum of ledipasvir in a suitable solvent, such as methanol, exhibits characteristic absorption maxima (λmax). semanticscholar.orgnih.gov For instance, ledipasvir shows a distinct absorption maximum at approximately 334 nm, which is attributable to the conjugated chromophores within its structure. nih.gov This property forms the basis for its quantitative determination. The significant spectral overlap with other drugs, like sofosbuvir (λmax at 261 nm), necessitates the use of more advanced spectrophotometric or chromatographic methods for simultaneous analysis in combination products. nih.gov
UV-Visible spectrophotometry is routinely employed in the development and validation of analytical methods for ledipasvir. It is used to determine the linearity of the method by constructing a calibration curve of absorbance versus concentration, and to assess the drug content in pharmaceutical dosage forms. ijesi.org The technique is also fundamental to in vitro dissolution testing, where the amount of drug released from a dosage form over time is monitored by measuring the absorbance of the dissolution medium.
Method Development and Validation for Pharmaceutical Analysis
The development and validation of analytical methods are critical for the quality control of pharmaceutical products containing ledipasvir. These methods must be proven to be reliable, accurate, and reproducible, adhering to the guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. usm.mynih.gov
A variety of analytical methods have been developed for the determination of ledipasvir, with High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) being the most common. ijesi.orgresearchgate.net The validation of these methods involves evaluating several key parameters:
Linearity: This demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. For ledipasvir, linearity has been established in ranges such as 1.0–20.0 μg/mL for HPLC methods and 45–270 ng/spot for HPTLC methods. nih.govresearchgate.net
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the drug is added to a placebo and the percentage recovered is calculated. Accuracy for ledipasvir analytical methods is typically found to be in the range of 98.05–101.90%. nih.gov
Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For a precise method, the relative standard deviation (RSD) should be less than 2%. ijesi.orgresearchgate.net
Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.govtpcj.org For an HPLC method, the LOD and LOQ for ledipasvir were found to be 0.04 µg/mL and 0.12 µg/mL, respectively. nih.gov
Robustness: This is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijesi.orgusm.my
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijesi.orgresearchgate.net
Table 3: Summary of Validation Parameters for a Ledipasvir Analytical Method (Illustrative)
| Parameter | Acceptance Criteria (ICH) | Typical Finding |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.64 - 100.64% researchgate.net |
| Precision (RSD %) | ≤ 2% | < 2% researchgate.net |
| LOD | - | 0.04 µg/mL nih.gov |
| LOQ | - | 0.12 µg/mL nih.gov |
Characterization of Nano-suspensions
Nano-suspensions are a promising formulation strategy for poorly water-soluble drugs like ledipasvir, as they can enhance the dissolution rate and bioavailability. researchgate.netamericanpharmaceuticalreview.com The reduction of particle size to the nanometer range significantly increases the surface area of the drug. americanpharmaceuticalreview.com The physical stability and in-vivo performance of nano-suspensions are critically dependent on their physicochemical properties, which are characterized by several key parameters:
Particle Size: This is a critical parameter as it directly influences the dissolution rate and bioavailability of the drug. Particle size is typically measured using techniques like Photon Correlation Spectroscopy (PCS) or laser diffraction (LD). americanpharmaceuticalreview.com The goal is to produce particles within a specific nanometer range.
Zeta Potential: This is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a dispersion. It is one of the fundamental parameters known to affect the stability of nano-suspensions. A high absolute zeta potential (typically > ±30 mV) is generally required for good electrostatic stabilization, which prevents particle aggregation. innovareacademics.in
Polydispersity Index (PDI): The PDI is a measure of the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for pharmaceutical nano-suspensions, indicating a relatively narrow size distribution. innovareacademics.in A narrow distribution is desirable to prevent particle growth through processes like Ostwald ripening. nih.gov
In the formulation of ledipasvir nano-suspensions, these parameters are carefully monitored and optimized. For example, solid dispersions of ledipasvir with polymers like poloxamer 188 and poloxamer 407 have been used to create nano-suspensions. researchgate.net The characterization of these formulations would involve measuring the particle size, PDI, and zeta potential to ensure they meet the required specifications for a stable and effective drug delivery system. researchgate.net
Table 4: Key Characterization Parameters for Pharmaceutical Nano-suspensions
| Parameter | Technique | Significance | Desirable Range |
| Particle Size (Z-average) | Photon Correlation Spectroscopy (PCS) | Influences dissolution and absorption | < 1000 nm |
| Polydispersity Index (PDI) | Photon Correlation Spectroscopy (PCS) | Indicates breadth of size distribution | < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering | Predicts long-term stability | > ±30 mV (electrostatic) |
Vii. Pharmaceutical Formulation and Delivery Research
Nanosuspension Development and Characterization
Nanosuspensions, which are colloidal dispersions of sub-micron drug particles, represent a promising avenue for formulating poorly water-soluble drugs like ledipasvir (B612246). researchgate.netdrug-dev.com These systems are typically stabilized by polymers and surfactants to prevent particle aggregation. drug-dev.commdpi.com
Formulation Strategies
The development of a robust ledipasvir nanosuspension often follows a Quality by Design (QbD) approach. researchgate.netbanglajol.infojpcts.com This systematic methodology involves defining a quality target product profile and identifying critical quality attributes that influence the final product's efficacy and stability. For a ledipasvir nanosuspension, key attributes include particle size, polydispersity index (PDI), and zeta potential. researchgate.netjpcts.com
The careful selection of stabilizers, such as polymers and surfactants, is paramount to the success of a nanosuspension formulation. researchgate.netbanglajol.inforesearchgate.net These excipients prevent the nanoparticles from growing or clumping together. Research has shown that combinations of polymers like poloxamer 188 and poloxamer 407 can be effective in creating stable ledipasvir nanosuspensions. researchgate.netbanglajol.inforesearchgate.net A study utilizing a D-Optimal design identified an optimal ledipasvir-to-polymer ratio of 0.3:0.7 for producing nanosuspensions with desirable characteristics. banglajol.inforesearchgate.net
Table 1: Quality Target Product Profile for Ledipasvir Nanosuspension
| Parameter | Target | Rationale |
|---|---|---|
| Particle Size | < 500 nm | To increase the surface area available for dissolution, thereby enhancing the dissolution rate. drug-dev.com |
| Polydispersity Index (PDI) | < 0.5 | To ensure a narrow and uniform particle size distribution, which is indicative of a stable nanosuspension. researchgate.net |
In Vitro Dissolution Profile Studies
In vitro dissolution studies are crucial for assessing the potential in vivo performance of ledipasvir nanosuspensions. banglajol.inforesearchgate.netscispace.com These studies consistently demonstrate that ledipasvir nanosuspensions exhibit a significantly faster and more complete dissolution compared to the unformulated drug powder. researchgate.netbanglajol.info This enhanced dissolution is a direct consequence of the increased surface area provided by the nanoparticles. drug-dev.commdpi.com One study reported that the prepared ledipasvir suspensions had a much faster dissolution rate than commercially available tablet dosage forms. researchgate.netbanglajol.info
Stability of Nanosuspensions
The physical stability of nanosuspensions is a critical factor, as the high surface energy of nanoparticles makes them prone to agglomeration and crystal growth (Ostwald ripening). drug-dev.commdpi.comresearchgate.net Stability is evaluated by monitoring key parameters like particle size, PDI, and zeta potential over time under various storage conditions. mdpi.comresearchgate.net The use of appropriate stabilizers is essential for maintaining the physical integrity of the nanosuspension and ensuring an adequate shelf life. banglajol.inforesearchgate.net Studies have shown that formulated ledipasvir suspensions remained stable for three- and six-month periods during accelerated stability testing. researchgate.netbanglajol.inforesearchgate.net
Solid Dispersion Technologies
Amorphous solid dispersions (ASDs) are a widely utilized and effective technique for improving the solubility and bioavailability of poorly water-soluble drugs. mdpi.comijpsr.comresearchgate.net In an ASD, the drug is dispersed in a solid polymeric carrier, effectively trapping it in an amorphous, more soluble state. ijpsr.comgoogle.com
Spray-drying is a common and scalable method for producing ASDs. ijpsr.comgoogle.comcrystalpharmatech.com This process involves dissolving the drug and a polymer in a solvent and then atomizing the solution into a hot gas stream, which rapidly evaporates the solvent to form a solid dispersion. mdpi.comdrug-dev.com Research on spray-dried dispersions of ledipasvir has demonstrated that this technique successfully transforms the drug into an amorphous form, resulting in a significant enhancement of its apparent solubility and dissolution rate. ijpsr.comgoogle.com The choice of polymer is critical, with copovidone and hypromellose being investigated for their ability to form stable amorphous dispersions with ledipasvir. ijpsr.comgoogle.com A study comparing spray drying and hot-melt extrusion found that spray drying with copovidone (ratio of 1:2) resulted in faster and higher drug release. ijpsr.com
Table 2: Investigated Polymers for Ledipasvir Solid Dispersions
| Polymer | Technology | Key Findings |
|---|---|---|
| Copovidone | Spray Drying, Hot-Melt Extrusion | Showed good ability to form amorphous solid dispersions with ledipasvir, leading to enhanced solubility and dissolution. ijpsr.comgoogle.com A 1:1 drug-to-polymer ratio in a spray-dried dispersion resulted in an amorphous state with a glass transition temperature of about 140°C. google.comgoogle.com |
| Hypromellose (HPMC) | Spray Drying, Hot-Melt Extrusion | Also found to be a suitable carrier for creating amorphous solid dispersions of ledipasvir. ijpsr.com |
| Soluplus® | Hot-Melt Extrusion | Used as a carrier in hot-melt extrusion to prepare solid dispersions of ledipasvir. ijpsr.com |
| Poloxamer 188 | Solid Dispersion for Nanosuspension | Selected for its ability to convert ledipasvir into an amorphous state in solid dispersions. banglajol.inforesearchgate.netdu.ac.bd |
Drug-Excipient Compatibility Studies
Compatibility studies are typically conducted by creating physical mixtures of the drug and individual excipients and subjecting them to accelerated stability conditions, such as elevated temperature and humidity. researchgate.net Analytical techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are employed to detect any physical or chemical interactions. banglajol.inforesearchgate.net FTIR studies on ledipasvir with various polymers have shown no significant shifting of peaks, confirming good compatibility. researchgate.netresearchgate.net DSC analysis of ledipasvir showed a sharp endothermic peak at 172.91°C, corresponding to its melting point, and the absence of significant changes in the thermal behavior of drug-excipient mixtures further indicated a lack of interaction. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Copovidone |
| Croscarmellose sodium |
| Hypromellose |
| Hypromellose phthalate |
| Ledipasvir |
| Ledipasvir acetone (B3395972) |
| Magnesium stearate |
| Microcrystalline cellulose |
| Poloxamer 188 |
| Poloxamer 407 |
| Polyvinyl alcohol |
| Silicon dioxide |
| Sodium lauryl sulfate |
| Sodium starch glycolate |
| Sofosbuvir (B1194449) |
| Soluplus® |
| Tween 80 |
| Vitamin E TPGS |
Viii. Clinical Research and Outcomes
Efficacy of Ledipasvir-Containing Regimens
The effectiveness of ledipasvir-based therapies is primarily measured by the sustained virologic response at 12 weeks post-treatment (SVR12), which is considered a curative endpoint for HCV infection.
A series of pivotal clinical trial programs have evaluated the efficacy of ledipasvir (B612246) in combination with sofosbuvir (B1194449).
ION Trials (ION-1, ION-2, ION-3): These three Phase 3 trials were fundamental in establishing the efficacy of the ledipasvir/sofosbuvir combination. ION-1 enrolled treatment-naive patients with HCV genotype 1, including those with cirrhosis. nih.govdovepress.com ION-2 focused on treatment-experienced patients with HCV genotype 1, also including individuals with cirrhosis. nih.govdovepress.com ION-3 evaluated an 8-week treatment duration in treatment-naive, non-cirrhotic patients with HCV genotype 1. dovepress.comtandfonline.com Across these trials, high rates of SVR12 were observed, demonstrating the regimen's effectiveness irrespective of prior treatment experience or the presence of compensated cirrhosis. natap.org
SIRIUS Study: This Phase 2, double-blind, placebo-controlled trial investigated the efficacy and safety of ledipasvir/sofosbuvir, with or without ribavirin (B1680618), in patients with HCV genotype 1 and compensated cirrhosis who had previously failed treatment with a protease-inhibitor regimen. researchgate.netnih.gov The study demonstrated that both a 12-week course with ribavirin and a 24-week course without ribavirin resulted in high SVR12 rates. nih.govnatap.orghcv-trials.com
ELECTRON Studies: The ELECTRON and ELECTRON-2 trials were Phase 2 studies that explored various treatment durations and the inclusion of ribavirin. The ELECTRON trial showed a 100% SVR rate with a 12-week regimen of ledipasvir/sofosbuvir plus ribavirin in treatment-naive genotype 1 patients. nih.gov The ELECTRON-2 study included an arm for patients with HCV genotype 3, demonstrating high efficacy when combined with ribavirin. dovepress.comnih.gov It also provided data on genotype 6, showing a 96% SVR rate after 12 weeks of treatment. natap.org
SOLAR Studies (SOLAR-1 and SOLAR-2): These studies focused on patients with advanced liver disease, including those with decompensated cirrhosis and those who had undergone liver transplantation. aidsmap.comhcv-trials.com The trials showed that a 12 or 24-week regimen of ledipasvir/sofosbuvir plus ribavirin resulted in high SVR12 rates in these difficult-to-treat populations. dovepress.comaidsmap.com
SYNERGY Study: This Phase 2a, open-label, single-center trial evaluated the 12-week course of ledipasvir/sofosbuvir in patients with HCV genotype 4. dovepress.comdovepress.comresearchgate.net The study found the regimen to be well-tolerated and highly effective, with a 95% SVR12 rate. dovepress.comnhs.walesnatap.orgnih.gov
LEPTON Study: Data from the LEPTON study contributed to the understanding of retreatment strategies for patients who had previously been treated with sofosbuvir-containing regimens. ncpe.ie
The primary measure of efficacy in HCV treatment is the achievement of SVR12, defined as undetectable HCV RNA 12 weeks after the completion of therapy.
Ledipasvir-containing regimens have consistently demonstrated high SVR12 rates, often exceeding 95% in clinical trials. dovepress.comkjim.org Factors that have been evaluated for their influence on treatment outcomes include the presence of cirrhosis, prior treatment experience, HCV genotype, and baseline viral load. While patients with cirrhosis have historically been more challenging to treat, 24-week regimens of ledipasvir/sofosbuvir have shown comparable SVR12 rates in both cirrhotic and non-cirrhotic patients. dovepress.com In some studies, the addition of ribavirin was explored to optimize outcomes in specific patient populations, such as those with cirrhosis, though in many cases, it did not significantly increase SVR rates. dovepress.comresearchgate.net Post-hoc analyses of the ION-3 trial indicated that in treatment-naive non-cirrhotic patients with a baseline HCV RNA of less than 6 million IU/mL, an 8-week treatment course was highly effective. dovepress.comtandfonline.com Real-world studies have identified factors such as higher albumin levels, lower total bilirubin (B190676), absence of cirrhosis, and non-use of proton pump inhibitors as being associated with higher SVR12 rates. nih.gov
Table 1: SVR12 Rates in Key Clinical Trials of Ledipasvir/Sofosbuvir
| Trial | Patient Population | Treatment Arm | SVR12 Rate |
| ION-1 | Treatment-Naive, GT1 | 12 weeks LDV/SOF | 99% nih.gov |
| 12 weeks LDV/SOF + RBV | 97% nih.gov | ||
| 24 weeks LDV/SOF | 98% nih.gov | ||
| 24 weeks LDV/SOF + RBV | 99% nih.gov | ||
| ION-2 | Treatment-Experienced, GT1 | 12 weeks LDV/SOF | 94% nih.govdovepress.com |
| 12 weeks LDV/SOF + RBV | 96% nih.govdovepress.com | ||
| 24 weeks LDV/SOF | 99% nih.govdovepress.com | ||
| 24 weeks LDV/SOF + RBV | 99% nih.govdovepress.com | ||
| ION-3 | Treatment-Naive, Non-Cirrhotic, GT1 | 8 weeks LDV/SOF | 94% dovepress.comtandfonline.com |
| 8 weeks LDV/SOF + RBV | 93% dovepress.comtandfonline.com | ||
| 12 weeks LDV/SOF | 95% dovepress.comtandfonline.com | ||
| SIRIUS | Treatment-Experienced, Cirrhotic, GT1 | 12 weeks LDV/SOF + RBV | 96% nih.gov |
| 24 weeks LDV/SOF | 97% nih.gov | ||
| ELECTRON-2 | Treatment-Naive, GT3 | 12 weeks LDV/SOF + RBV | 100% dovepress.com |
| Treatment-Experienced, GT3 | 12 weeks LDV/SOF + RBV | 82% dovepress.com | |
| SOLAR-2 | Decompensated Cirrhosis (CPT B/C), GT 1 or 4 | 12 weeks LDV/SOF + RBV | 85% aidsmap.com |
| 24 weeks LDV/SOF + RBV | 88% aidsmap.com | ||
| Post-Transplant (CPT A), GT 1 or 4 | 12 weeks LDV/SOF + RBV | 95% aidsmap.com | |
| 24 weeks LDV/SOF + RBV | 98% aidsmap.com | ||
| SYNERGY | Treatment-Naive/Experienced, GT4 | 12 weeks LDV/SOF | 95% dovepress.comnatap.org |
Ledipasvir-containing regimens have demonstrated high efficacy in both treatment-naive and treatment-experienced patient populations.
In the ION-1 trial, treatment-naive patients with HCV genotype 1 achieved SVR12 rates of 97% to 99% with 12 or 24 weeks of ledipasvir/sofosbuvir, with or without ribavirin. dovepress.com The ION-2 trial focused on treatment-experienced patients who had failed prior interferon-based therapy. In this more difficult-to-treat group, SVR12 rates were 94% for 12 weeks of ledipasvir/sofosbuvir and 99% for a 24-week duration. nih.govdovepress.com The addition of ribavirin provided a modest increase in SVR12 for the 12-week regimen (96%) but not for the 24-week regimen (99%). nih.govdovepress.com A study in Egypt focusing on genotype 4 also showed high SVR rates in both treatment-naive and interferon-experienced patients. bmj.com Real-world data from a Korean study also confirmed high SVR12 rates in both treatment-naive (98.3%) and treatment-experienced (96.4%) patients. kjim.org Similarly, a study of Chinese patients with genotype 1 HCV showed a 100% SVR12 rate in both treatment-naive and treatment-experienced groups. nih.gov
While primarily developed for HCV genotype 1, ledipasvir-containing regimens have shown efficacy against other genotypes as well.
Genotype 1: The ION trials firmly established the high efficacy of ledipasvir/sofosbuvir for genotype 1, with SVR12 rates consistently above 94%. nih.govdovepress.com Real-world studies in Medicaid populations and other large cohorts have confirmed these high success rates. jmcp.org
Genotype 2: A Phase 2 study in patients with genotype 2 infection found that a 12-week regimen of ledipasvir-sofosbuvir was highly effective, achieving a 96% SVR12 rate. nih.gov However, an 8-week course was less effective, with an SVR12 rate of 74%. nih.gov
Genotype 3: The efficacy of ledipasvir/sofosbuvir in genotype 3 is less robust compared to other genotypes. The ELECTRON-2 study showed that a 12-week course of ledipasvir/sofosbuvir alone resulted in a 64% SVR12 in treatment-naive patients. dovepress.comnih.gov However, the addition of ribavirin significantly improved the outcome, with 100% of treatment-naive patients and 82% of treatment-experienced patients achieving SVR12. dovepress.comnatap.org
Genotype 4: Several studies have demonstrated high efficacy in patients with genotype 4. A study in Egypt reported SVR12 rates of 95% and 98% in treatment-naive patients receiving 8 and 12 weeks of ledipasvir/sofosbuvir, respectively. bmj.com The SYNERGY trial also showed a 95% SVR12 rate with a 12-week regimen. natap.orgnih.gov Real-world data from a study on treatment-naive, non-cirrhotic genotype 4 patients showed a 97.8% SVR12 with an 8-week regimen. nih.gov
Real-world effectiveness studies are crucial for confirming the results of controlled clinical trials in broader, more diverse patient populations.
Efficacy Across Various HCV Genotypes
Safety and Tolerability Profile in Clinical Settings
Ledipasvir-containing regimens are generally well-tolerated, with a favorable safety profile observed across numerous clinical trials and in real-world use.
Table 2: Common Adverse Events Reported in Ledipasvir/Sofosbuvir Clinical Trials
| Adverse Event | Frequency in Clinical Trials | Note |
| Fatigue | Commonly Reported | Incidence may be higher with concomitant ribavirin use. bmj.com |
| Headache | Commonly Reported | Incidence may be higher with concomitant ribavirin use. bmj.com |
| Nausea | Reported | dovepress.com |
| Insomnia | Reported | dovepress.com |
| Diarrhea | Reported | dovepress.com |
| Myalgia | Reported | dovepress.com |
| Cough | Reported | dovepress.com |
Adverse Event Profile
The safety profile of the ledipasvir/sofosbuvir combination is based on pooled data from three Phase 3 clinical trials involving patients with genotype 1 chronic hepatitis C (CHC) with compensated liver disease. fda.govasegua.com In these trials, the proportion of subjects who permanently stopped treatment due to adverse events was low, at 0%, <1%, and 1% for those receiving the combination for 8, 12, and 24 weeks, respectively. fda.govnih.gov
The most frequently reported adverse reactions (occurring in ≥10% of subjects) were fatigue and headache. fda.govasegua.com The majority of adverse events reported were mild (Grade 1) in severity. fda.govnih.gov When the combination was administered with ribavirin, the adverse events were consistent with the known safety profile of ribavirin. tga.gov.au Real-world data have confirmed that the treatment is well-tolerated, with fatigue, headache, and nausea being the most common manageable side effects. ajmc.com
Less common adverse reactions reported in clinical trials (less than 5%) include psychiatric disorders such as depression, particularly in individuals with a pre-existing history of psychiatric illness. uw.edu
Table 1: Adverse Reactions (All Grades) in ≥5% of Subjects in Clinical Trials Data from pooled Phase 3 clinical trials for the ledipasvir/sofosbuvir combination.
| Adverse Reaction | 8 Weeks (N=215) | 12 Weeks (N=539) | 24 Weeks (N=326) |
| Fatigue | 16% | 13% | 18% |
| Headache | 11% | 14% | 17% |
| Nausea | 6% | 7% | 9% |
| Diarrhea | 4% | 3% | 7% |
| Insomnia | 3% | 5% | 6% |
| Source: fda.gov |
Graded Laboratory Abnormalities
In clinical trials, observed laboratory abnormalities were generally mild to moderate. europa.eu
Bilirubin Elevations : Increases in bilirubin greater than 1.5 times the upper limit of normal (ULN) were seen in 3%, <1%, and 2% of subjects treated for 8, 12, and 24 weeks, respectively. fda.gov
Lipase (B570770) Elevations : Transient and asymptomatic lipase elevations greater than 3 times the ULN were observed in <1%, 2%, and 3% of subjects treated for 8, 12, and 24 weeks, respectively. fda.gov
Creatine (B1669601) Kinase : While not assessed in the main Phase 3 trials for the ledipasvir combination, isolated and asymptomatic Grade 3 or 4 creatine kinase elevations have been reported in other trials involving sofosbuvir. fda.gov
Other Abnormalities : Grade 3 laboratory abnormalities were infrequent. europa.euoup.com Grade 3 hyperglycemia was noted, primarily in subjects with a prior medical history of diabetes. europa.eu The incidence of Grade 3 and 4 laboratory abnormalities in patients with end-stage renal disease was consistent with what is expected for that specific patient population. ulb.ac.be
Table 2: Graded Laboratory Abnormalities in Clinical Trials Data from Phase 3 clinical trials for the ledipasvir/sofosbuvir combination.
| Laboratory Abnormality | 8 Weeks | 12 Weeks | 24 Weeks |
| Bilirubin >1.5xULN | 3% | <1% | 2% |
| Lipase >3xULN | <1% | 2% | 3% |
| Source: fda.gov |
Safety in Specific Patient Populations
The safety of ledipasvir in combination with sofosbuvir has been evaluated in several specific patient populations.
HIV Co-infected: In patients co-infected with HIV and HCV, the safety profile of the ledipasvir/sofosbuvir combination is similar to that in HCV mono-infected patients. uw.edu In the ION-4 study, the most common adverse events were headache (25%), fatigue (21%), and diarrhea (11%). researchgate.net No patients discontinued (B1498344) treatment due to adverse events, and no confirmed HIV-1 virologic rebound occurred. researchgate.netnih.gov The treatment was found to be safe and well-tolerated without compromising HIV control. nih.govdovepress.com
Cirrhotic: In patients with compensated cirrhosis, the safety profile is comparable to that of non-cirrhotic patients. fda.govasegua.com For patients with advanced or decompensated cirrhosis, serious adverse events were reported more frequently; however, these were often related to complications of advanced liver disease itself and not directly attributed to the treatment. nih.gov
Liver Transplant Recipients: The combination of ledipasvir and sofosbuvir, sometimes with the addition of ribavirin, is an approved and effective treatment for patients who have received a liver transplant. fda.govviralhepatitisjournal.org
Pediatric: The treatment is generally well-tolerated in pediatric patients. researchgate.net
Ages 12 to <18 years: The most common adverse events were headache (26%), fatigue (13%), and diarrhea (13%), all of which were mild or moderate in severity. gilead.com
Ages 6 to <12 years: Headache and pyrexia were the most frequent adverse events. researchgate.net
Ages 3 to <6 years: The most common adverse events were vomiting (24%), cough (21%), and pyrexia (21%). nih.gov No serious adverse events were reported in this age group. nih.gov Postmarketing reviews by the FDA have not identified any new safety signals in the pediatric population. fda.govfda.gov
Racial/Ethnic Groups: Studies have shown the ledipasvir/sofosbuvir combination to be well-tolerated in diverse populations. A study in Chinese patients reported the most common adverse events as viral upper respiratory tract infection (17%) and upper respiratory tract infection (14%), with no discontinuations due to side effects. nih.gov Real-world data from Korea also demonstrated a good safety profile. kjim.org In the United States, real-world studies showed high efficacy in African American patients, although SVR rates were slightly lower in those with stage F3 fibrosis compared to Caucasians. nih.gov
End-Stage Renal Disease (ESRD): In patients with severe renal impairment, including those requiring dialysis, the ledipasvir/sofusbuvir combination was found to be well-tolerated. uw.eduulb.ac.be The most common adverse reactions in this group were insomnia and headache. uw.edu
Post-Marketing Surveillance and Long-Term Outcomes Research
Post-approval monitoring and long-term studies provide critical insights into the real-world safety and durability of treatment outcomes.
Post-Marketing Surveillance Post-marketing reports have identified some rare but serious adverse events.
Serious Symptomatic Bradycardia: Cases of serious, life-threatening symptomatic bradycardia and fatal cardiac arrest have been reported when amiodarone (B1667116) is co-administered with the ledipasvir/sofosbuvir combination. rxlist.comdrugs.com This risk may be increased in patients also taking beta-blockers or those with underlying cardiac issues or advanced liver disease. drugs.commedscape.com The bradycardia generally occurred within hours to days of starting treatment but has been observed up to two weeks later. drugs.com
Skin Disorders: Reports of skin rashes, sometimes with blisters or angioedema-like swelling, have been identified during post-approval use. uw.edu A post-marketing survey in Japan reported that a very small percentage of patients developed a severe rash. nih.gov
FAERS Database: An analysis of the FDA Adverse Event Reporting System (FAERS) confirmed that headache and fatigue were the most common non-serious adverse events reported by users. nih.gov For serious events, the most frequent reports for the ledipasvir/sofosbuvir combination involved "drug ineffective" and "hospitalization". nih.gov
Long-Term Outcomes Research Long-term follow-up studies are essential to understand the impact of treatment on disease progression. A prospective, five-year longitudinal cohort study in Mongolia provided key insights into long-term outcomes after treatment with ledipasvir/sofosbuvir. mdpi.com
Viral Relapse: Over five years, the viral relapse rate was 6.27%. mdpi.com
Hepatocellular Carcinoma (HCC): The study found that 3.30% of patients developed hepatocellular carcinoma (HCC) during the follow-up period. mdpi.com Significant predictors for developing HCC were older age, the presence of liver cirrhosis at the start of treatment, and elevated Gamma-glutamyl transferase (GGT) levels. mdpi.com
These long-term findings demonstrate that while ledipasvir/sofosbuvir is highly effective at initial viral suppression, patients, especially those with pre-existing cirrhosis, require ongoing monitoring after treatment to manage the long-term risks of HCC and mortality. mdpi.commdpi.com
Ix. Regulatory Science and Intellectual Property
Patent Landscape Analysis (e.g., product patents, process patents, formulation patents)
The intellectual property surrounding Ledipasvir (B612246), particularly its acetone (B3395972) solvate form, is multifaceted, comprising a strategic portfolio of product, process, and formulation patents. This landscape is crucial for protecting the innovation and investment involved in bringing the drug to market. A patent landscape analysis provides a snapshot of the innovation in a specific technology field, identifying key players, the evolution of the technology, and areas of opportunity and risk. lexisnexisip.com
Gilead Sciences, Inc. is the primary applicant for the foundational patents covering Ledipasvir. patentlitigation.ch The patent strategy encompasses the core compound, specific solvate forms that offer improved properties, methods of synthesis, and the final formulated drug product, often in combination with other active ingredients.
Product Patents: These are typically the most robust form of patent protection, as they cover the active pharmaceutical ingredient (API) itself. patentlitigation.ch
The base compound of Ledipasvir is covered by patent application WO2010132601A1 . This patent serves as a cornerstone, preventing competitors from manufacturing the core molecule. patentlitigation.ch
Crucially for this analysis, a new crystalline di-/mono-acetone solvate form of Ledipasvir is specifically claimed in patent application WO2013184698 . This patent highlights the importance of specific solid-state forms, which can influence stability, manufacturability, and bioavailability. patentlitigation.ch The use of the acetone solvate as a starting material for formulations is also noted in other patents. googleapis.com Other companies have also filed patents for different solvate forms, such as a solvate of Ledipasvir with acetone and/or methyl tertiary butyl ether (MTBE), indicating competitive research in this area. justia.com
Process Patents: These patents protect the methods used to manufacture a compound. They are essential for securing a specific, efficient, or cost-effective synthesis route.
Gilead Sciences filed WO2013184702 , which covers processes for the preparation of Ledipasvir. patentlitigation.ch This type of patent forces competitors to develop alternative, non-infringing synthetic pathways. patentlitigation.ch
Other entities have also patented processes for preparing Ledipasvir and its acetone solvate. For instance, patent WO2017072596A1 describes an improved, cost-effective, and eco-friendly process for making Ledipasvir acetone solvate. google.com Further process patents, such as WO2016199049 and WO2016207915A1 , detail the synthesis of Ledipasvir and its intermediates, demonstrating ongoing innovation in manufacturing methods. wipo.intgoogle.com
Formulation Patents: These patents cover the final medicinal product, including the combination of the API with excipients.
Patent application WO2012087596 claims various formulations that include a combination of Ledipasvir with other compounds. patentlitigation.ch
Another key formulation patent, WO 2014/120981 A1 , describes pharmaceutical compositions comprising Ledipasvir in a substantially amorphous form (often derived from the acetone solvate) and Sofosbuvir (B1194449) in a crystalline form. googleapis.com This patent is central to the development of the fixed-dose combination product Harvoni®.
Q & A
Basic: What analytical methods are commonly employed to quantify Ledipasvir acetone in pharmaceutical formulations?
Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) and UV-Vis spectrophotometry are standard methods. For example, linearity studies for this compound in the range of 50–150% nominal concentration using RP-HPLC demonstrate robust calibration curves (R² >0.999) with precision (RSD <2%) . Stability-indicating methods involve forced degradation studies (acid/base hydrolysis, oxidation) to validate specificity and robustness. Chromatographic separation of degradation products from the parent compound ensures method reliability .
Advanced: How can multivariate chemometric models optimize the simultaneous determination of this compound with co-administered drugs like Sofosbuvir?
Answer: Genetic algorithm (GA)-coupled partial least squares (PLS) and artificial neural networks (ANN) enhance predictive accuracy in multi-component systems. GA selects optimal wavelengths to reduce spectral overlap, while PLS-ANN models improve quantification precision (e.g., mean recovery >98%) for Sofosbuvir/Ledipasvir mixtures . Experimental designs (e.g., synthetic mixtures at varying ratios) validate model robustness across 200–400 nm spectra .
Basic: What is the mechanistic role of this compound in inhibiting HCV replication?
Answer: this compound acts as a direct-acting antiviral (DAA) targeting the HCV NS5A protein, disrupting viral RNA replication and assembly. Its EC50 values are 34 pM (GT1a) and 4 pM (GT1b) in replicon assays. NS5A inhibition prevents hyperphosphorylation, critical for viral lifecycle progression .
Advanced: What synthetic strategies improve the efficiency of this compound production?
Answer: Late-stage cyclopropanation and difluorination steps significantly streamline synthesis. For example, a 20% overall yield is achieved in 8 steps via a key intermediate involving copper-mediated coupling and regioselective fluorination . Multistep continuous-flow reactors further accelerate synthesis (20–50× faster than batch methods) .
Basic: How do researchers validate stability-indicating methods for this compound under stress conditions?
Answer: Stress testing under acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H2O2), and thermal (60°C) conditions identifies degradation products. Method validation includes linearity (50–150% concentration range), precision (intra-day RSD <1.5%), and specificity (resolution >2.0 between peaks) .
Advanced: How can contradictions in clinical trial data on this compound efficacy be resolved?
Answer: Non-inferiority statistical frameworks address discrepancies. For instance, a 12-week vs. 8-week Ledipasvir/sofosbuvir regimen showed similar SVR12 rates (95% vs. 94%) in genotype 1 HCV patients. Bayesian analysis of confidence intervals (97.5% CI: -4 to 6) confirmed non-inferiority despite apparent numerical differences .
Basic: How is this compound characterized in pharmacokinetic studies?
Answer: Bioanalytical methods using HPLC-MS/MS quantify plasma concentrations. Solid-phase extraction (SPE) and protein precipitation achieve >90% recovery. Calibration curves (1–1000 ng/mL) with deuterated internal standards ensure accuracy (85–115%) and precision (CV <15%) .
Advanced: What computational models address gene expression changes in HCV-infected cells treated with this compound?
Answer: Single-cell RNA-seq data analysis employs algorithms like SparseDC for differential clustering (DC). This identifies subpopulations of HCV-resistant cells by modeling transcriptional shifts (e.g., NS5A-related pathways) across treatment timepoints .
Notes
- Avoided commercial sources per guidelines.
- References exclude non-academic platforms (e.g., ).
- Advanced questions emphasize methodological frameworks (e.g., GA-PLS, SparseDC).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
